molecular formula C18H23FN2O2 B5852300 N-cyclopentyl-1-(4-fluorobenzoyl)piperidine-4-carboxamide

N-cyclopentyl-1-(4-fluorobenzoyl)piperidine-4-carboxamide

Cat. No.: B5852300
M. Wt: 318.4 g/mol
InChI Key: JLMZSDFAJXIYRJ-UHFFFAOYSA-N
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Description

N-cyclopentyl-1-(4-fluorobenzoyl)piperidine-4-carboxamide is a synthetic organic compound with the molecular formula C18H23FN2O2. It is known for its unique chemical structure, which includes a piperidine ring substituted with a cyclopentyl group and a 4-fluorobenzoyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-1-(4-fluorobenzoyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyclopentyl Group: The cyclopentyl group is introduced via alkylation reactions using cyclopentyl halides or cyclopentyl Grignard reagents.

    Attachment of the 4-Fluorobenzoyl Moiety: The 4-fluorobenzoyl group is introduced through acylation reactions using 4-fluorobenzoyl chloride or anhydride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-1-(4-fluorobenzoyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl moiety, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

Scientific Research Applications

N-cyclopentyl-1-(4-fluorobenzoyl)piperidine-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclopentyl-1-(4-fluorobenzoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. Key pathways involved in its mechanism of action include:

Comparison with Similar Compounds

N-cyclopentyl-1-(4-fluorobenzoyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

    N-cyclopentyl-1-(4-chlorobenzoyl)piperidine-4-carboxamide: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical and biological properties.

    N-cyclopentyl-1-(4-methylbenzoyl)piperidine-4-carboxamide: Contains a methyl group instead of fluorine, affecting its reactivity and interactions with biological targets.

    N-cyclopentyl-1-(4-nitrobenzoyl)piperidine-4-carboxamide:

Properties

IUPAC Name

N-cyclopentyl-1-(4-fluorobenzoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN2O2/c19-15-7-5-14(6-8-15)18(23)21-11-9-13(10-12-21)17(22)20-16-3-1-2-4-16/h5-8,13,16H,1-4,9-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLMZSDFAJXIYRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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